molecular formula C7H11N3OS B13084610 N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide

Cat. No.: B13084610
M. Wt: 185.25 g/mol
InChI Key: SMZNDEOWOOOKTC-UHFFFAOYSA-N
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Description

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical agents, including antimicrobial, antifungal, and anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The aminomethyl group can enhance binding affinity to biological targets, increasing the compound’s potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminomethyl and acetamide groups contribute to its versatility in various applications, distinguishing it from other thiazole derivatives .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C7H11N3OS/c1-5(11)9-3-7-10-6(2-8)4-12-7/h4H,2-3,8H2,1H3,(H,9,11)

InChI Key

SMZNDEOWOOOKTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CS1)CN

Origin of Product

United States

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